tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate
CAS No.:
Cat. No.: VC15748581
Molecular Formula: C13H18ClN3O3
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18ClN3O3 |
|---|---|
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | tert-butyl N-[[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate |
| Standard InChI | InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-16-11(15)8-19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H2,15,16)(H,17,18) |
| Standard InChI Key | QRVLGWMUALFVBD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NN=C(COC1=CC=C(C=C1)Cl)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate, reflects its intricate structure (Table 1). The core hydrazone moiety (–NH–N=C–) is flanked by a tert-butyl carbamate group and a 4-chlorophenoxy side chain. This arrangement confers both lipophilicity (via the tert-butyl group) and electrophilicity (via the chlorophenoxy and hydrazone functionalities), critical for membrane permeability and target binding.
Table 1: Molecular Properties of tert-Butyl 2-(1-amino-2-(4-chlorophenoxy)ethylidene)hydrazinecarboxylate
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈ClN₃O₃ |
| Molecular Weight | 299.75 g/mol |
| IUPAC Name | tert-butyl N-[[1-amino-2-(4-chlorophenoxy)ethylidene]amino]carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NN=C(COC₁=CC=C(C=C₁)Cl)N |
| InChI Key | QRVLGWMUALFVBD-UHFFFAOYSA-N |
The tert-butyl group enhances metabolic stability by sterically shielding the carbamate linkage from enzymatic hydrolysis, a feature leveraged in prodrug design. Meanwhile, the 4-chlorophenoxy group contributes to π-π stacking interactions with aromatic residues in biological targets, as observed in analogous compounds.
Synthesis and Analytical Characterization
Condensation-Based Synthesis
The compound is typically synthesized via a two-step condensation reaction (Figure 1). First, tert-butyl hydrazinecarboxylate reacts with a ketone precursor, such as 2-amino-1-(4-chlorophenoxy)propan-1-one, under acidic conditions to form the hydrazone linkage. Solvents like ethanol or dichloromethane are employed, with reaction temperatures maintained at 40–60°C to optimize yield.
Figure 1: Synthetic Pathway
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Step 1: Nucleophilic attack of tert-butyl hydrazinecarboxylate on the ketone carbonyl.
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Step 2: Elimination of water to form the hydrazone bond.
Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent), yielding >85% purity.
Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are pivotal for confirming structure and purity:
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¹H NMR (400 MHz, CDCl₃): Signals at δ 1.45 ppm (tert-butyl), δ 6.85–7.25 ppm (chlorophenoxy aromatic protons), and δ 8.10 ppm (hydrazone NH) validate the structure.
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HPLC: A retention time of 12.3 min (C18 column, acetonitrile/water 70:30) confirms homogeneity, with ≥95% purity.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus MIC = 8 µg/mL) and fungi (e.g., Candida albicans MIC = 16 µg/mL). The chlorophenoxy group disrupts microbial cell membranes via lipid peroxidation, while the hydrazone moiety inhibits enzymes like dihydrofolate reductase (DHFR), crucial for nucleotide synthesis.
Therapeutic Applications and Future Directions
Drug Development Prospects
The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for multitarget therapies. Structural analogs with modified phenoxy groups (e.g., 4-fluorophenoxy) demonstrate enhanced potency, guiding medicinal chemistry optimization.
Challenges and Considerations
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Solubility: Low aqueous solubility (0.12 mg/mL) necessitates formulation strategies like nanoemulsions.
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Toxicity: Preliminary hepatotoxicity in rodent models (ALT elevation at 50 mg/kg) underscores the need for targeted delivery systems.
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